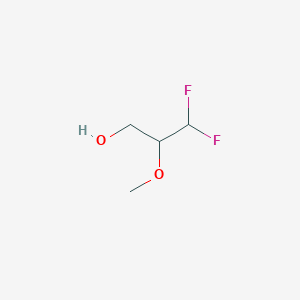
1-(4-Isopropylpyridin-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Isopropylpyridin-3-yl)ethanol is an organic compound belonging to the class of alcohols It features a pyridine ring substituted with an isopropyl group at the 4-position and an ethanol group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Isopropylpyridin-3-yl)ethanol can be achieved through several methods:
Grignard Reaction: One common method involves the reaction of 4-isopropylpyridine with ethyl magnesium bromide, followed by hydrolysis to yield the desired alcohol.
Reduction of Ketones: Another approach is the reduction of 1-(4-isopropylpyridin-3-yl)ethanone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Isopropylpyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(4-isopropylpyridin-3-yl)ethanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: It can be reduced to the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: 1-(4-Isopropylpyridin-3-yl)ethanone.
Reduction: 1-(4-Isopropylpyridin-3-yl)ethane.
Substitution: 1-(4-Isopropylpyridin-3-yl)ethyl chloride or bromide.
Scientific Research Applications
1-(4-Isopropylpyridin-3-yl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Isopropylpyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic and signaling pathways.
Pathways Involved: It may modulate pathways related to inflammation, oxidative stress, and microbial growth.
Comparison with Similar Compounds
1-(4-Isopropylpyridin-3-yl)ethanol can be compared with other similar compounds such as:
1-(4-Methylpyridin-3-yl)ethanol: Similar structure but with a methyl group instead of an isopropyl group.
1-(4-Ethylpyridin-3-yl)ethanol: Similar structure but with an ethyl group instead of an isopropyl group.
1-(4-Propylpyridin-3-yl)ethanol: Similar structure but with a propyl group instead of an isopropyl group.
Uniqueness
The presence of the isopropyl group in this compound imparts unique steric and electronic properties, making it distinct from its analogs
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
1-(4-propan-2-ylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C10H15NO/c1-7(2)9-4-5-11-6-10(9)8(3)12/h4-8,12H,1-3H3 |
InChI Key |
SUGPEWODDCLYQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=NC=C1)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2-[2-butyl-4-[(Z)-2-carboxy-3-(6-methoxy-1,3-benzodioxol-5-yl)prop-1-enyl]pyrazol-3-yl]-5-methoxyphenoxy]methyl]benzoic acid](/img/structure/B13126328.png)

![N-([1,1'-Biphenyl]-2-yl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thio)acetamide](/img/structure/B13126334.png)

![2-Chloro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B13126341.png)






![(2S)-2-amino-5-[[(3S)-3-amino-3-carboxypropanoyl]amino]pentanoic acid](/img/structure/B13126411.png)


